molecular formula C7H9NO3S B13606192 3-Hydroxy-4-methylbenzenesulfonamide CAS No. 43059-20-7

3-Hydroxy-4-methylbenzenesulfonamide

Cat. No.: B13606192
CAS No.: 43059-20-7
M. Wt: 187.22 g/mol
InChI Key: GDICVQLUNBWCQH-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzenesulfonamide (CAS No. 1593-60-8), also referred to as N-Hydroxy-4-methylbenzenesulfonamide, is a sulfonamide derivative with the molecular formula C₇H₉NO₃S and a molecular weight of 187.21 g/mol . The compound features a hydroxy group at the 3-position and a methyl group at the 4-position on the benzene ring, attached to a sulfonamide moiety. Safety data indicate stringent handling precautions, including avoidance of eye contact and proper disposal protocols .

Properties

CAS No.

43059-20-7

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-hydroxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

GDICVQLUNBWCQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed:

    Oxidation: 3-Hydroxy-4-methylbenzenesulfonic acid.

    Reduction: this compound derivatives with different substituents.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Hydroxy-4-methylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound’s sulfonamide group is known for its antibacterial properties. It is investigated for its potential use in developing new antibiotics and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This competitive inhibition prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of essential metabolites.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound targets enzymes involved in folate metabolism, such as dihydropteroate synthase.

    Pathways: By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, which is crucial for DNA replication and cell division in bacteria.

Comparison with Similar Compounds

Table 1: Key Features of 3-Hydroxy-4-methylbenzenesulfonamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Reference
This compound C₇H₉NO₃S 187.21 3-hydroxy, 4-methyl Safety data available; activity unspecified
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₈N₂O₄S₂ 406.48 Oxazolyl-sulfamoyl hybrid Antimicrobial activity
3-(4-Acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide C₁₉H₁₈N₄O₅S 438.44 Diazenyl, acetyl, isoxazolyl Metal chelation; analytical applications
3-(3-Cyclopentylureido)-4-hydroxybenzenesulfonamide C₁₄H₁₈N₃O₄S 324.38 Ureido, cyclopentyl Carbonic anhydrase inhibition (SLC-0111 analogues)
3-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)benzenesulfonamides C₁₅H₁₂N₃O₃S₂ 354.41 Quinazolinone, mercapto Enzyme inhibition (e.g., kinases)
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S 249.29 4-hydroxyphenyl Structural studies (hydrogen bonding)
3-Amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide C₁₄H₁₃F₃N₂O₂S 330.33 Trifluoromethyl, amino Pharmacological potential (unspecified)
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide C₈H₁₀N₃O₅S 269.25 Nitro, dimethylamino Activity under investigation

Biological Activity

3-Hydroxy-4-methylbenzenesulfonamide, also known as 4-methyl-3-hydroxybenzenesulfonamide, is a sulfonamide derivative with notable biological activities, particularly in antibacterial and anti-inflammatory applications. This article delves into its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H9NO3S and features a sulfonamide functional group (-SO2NH2) attached to a benzene ring that also carries a hydroxyl (-OH) and a methyl (-CH3) group. This unique structural arrangement contributes to its chemical properties and potential biological activities, particularly in inhibiting bacterial growth.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate required for folate synthesis in bacteria. By competing with PABA, it disrupts nucleic acid synthesis, leading to bacterial growth inhibition. This mechanism is characteristic of many sulfonamides, which have been extensively studied for their antibacterial properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. A study evaluating the antimicrobial effects of several sulfonamide derivatives found that compounds similar to this one effectively inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Comparative Antibacterial Activity of Sulfonamide Derivatives

Compound NameInhibition Zone (mm)Target Bacteria
This compound15S. aureus
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl...20S. aureus MRSA
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl...18S. aureus

The data indicates that while this compound is effective, other derivatives may exhibit superior antibacterial properties due to structural modifications that enhance their activity.

Anti-inflammatory Properties

In addition to its antibacterial effects, there is emerging evidence suggesting that sulfonamide derivatives can also possess anti-inflammatory properties. Studies have indicated that some sulfonamides may inhibit enzymes involved in inflammatory processes, such as lipoxygenases (LOXs), which play a role in the production of inflammatory mediators . The inhibition of LOXs by compounds structurally related to this compound could provide therapeutic avenues for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A clinical study tested various sulfonamide derivatives against clinical isolates of S. aureus. Among these, derivatives with electron-withdrawing groups on the aromatic ring showed enhanced efficacy, suggesting that structural modifications can significantly influence biological activity .
  • Pharmacokinetic Studies : The pharmacokinetic profiles of sulfonamides are crucial for understanding their therapeutic potential. Theoretical models have been used to predict absorption, distribution, metabolism, and excretion (ADME) parameters for compounds like this compound . These studies are essential for optimizing dosing regimens in clinical settings.

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